2-Allylphenyl 3-piperidinyl ether
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-prop-2-enylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQHYGPQAHXXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663025 | |
| Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-33-6 | |
| Record name | 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Piperidine Based Scaffolds in Modern Drug Discovery
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital building blocks in the development of pharmaceutical agents. nih.govexlibrisgroup.com Its prevalence is a testament to its ability to confer favorable properties upon drug candidates. Piperidine derivatives are found in over twenty classes of pharmaceuticals and are integral to the structure of numerous blockbuster drugs. nih.govexlibrisgroup.com
The incorporation of a piperidine scaffold into a molecule can significantly influence its characteristics in several beneficial ways: thieme-connect.comthieme-connect.comresearchgate.net
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a basic center, allowing for the formation of salts, which can improve solubility and handling properties. The ring's conformational flexibility also allows it to present substituents in specific spatial orientations.
Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring can facilitate precise interactions with biological targets, leading to enhanced potency and selectivity for a specific receptor or enzyme. thieme-connect.comthieme-connect.com
Improvement of Pharmacokinetic Profiles: The presence of a piperidine moiety can favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Reduction of Toxicity: In some cases, introducing a piperidine scaffold has been shown to reduce adverse effects, such as cardiac toxicity. thieme-connect.comthieme-connect.com
The versatility of the piperidine scaffold is demonstrated by its presence in a wide array of drugs with diverse therapeutic applications, including central nervous system (CNS) modulators, antihistamines, anticoagulants, and analgesics. exlibrisgroup.com For example, piperine, a naturally occurring alkaloid containing a piperidine ring, has been investigated for numerous biological activities, including antioxidant and anticancer properties. nih.gov
Ethers in Medicinal Chemistry: a Focus on the Allylphenyl Ether Moiety
The ether linkage, while seemingly simple, is a critical functional group in medicinal chemistry, offering a stable connection between different molecular fragments. The allylphenyl ether moiety, specifically, combines the stability of an aromatic ether with the unique reactivity of an allyl group. wikipedia.orgacs.org
The allyl group, composed of a methylene (B1212753) bridge attached to a vinyl group, is a feature found in various natural products with demonstrated pharmacological properties, including anticancer activity. acs.org Its inclusion in drug design is a subject of ongoing interest. The synthesis of allyl phenyl ether is typically achieved through the Williamson ether synthesis, reacting a phenoxide with an allyl halide. wikipedia.orgprepchem.com
A key reaction of allyl phenyl ethers is the Claisen rearrangement, a thermal or acid-catalyzed process that converts the allyl phenyl ether to an ortho-allylphenol. wikipedia.orgacs.org This reactivity provides a pathway for further chemical modification. Research into related structures, such as 1-allyl-2,6-diphenylpiperidin-4-ones and their corresponding oxime ethers, has revealed significant antimicrobial activity, highlighting the potential of combining allyl and piperidine (B6355638) motifs. nih.gov
Research Rationale and Scope for 2 Allylphenyl 3 Piperidinyl Ether Studies
Contemporary Approaches to Piperidinyl Ether Core Synthesis
The formation of the ether linkage between a piperidinol and a phenolic counterpart is a critical step in the synthesis of this class of compounds. Modern organic synthesis offers a variety of powerful methods to achieve this transformation with high efficiency and control.
Biocatalytic and Stereoselective Syntheses of Piperidinyl Ethers
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net The high stereoselectivity of enzymes allows for the preparation of enantiomerically pure piperidinyl ethers, which is often crucial for their biological activity.
A notable approach involves the biocatalytic reduction of cyclohexanone (B45756) derivatives to afford both cis and trans diastereomers of the corresponding cyclohexanols with exceptional stereochemical control. researchwithnj.comresearchwithrutgers.com These chiral alcohols can then be converted to their corresponding trimethylsilyl (B98337) ethers and subsequently used in a reductive etherification reaction with a protected piperidinone to furnish the desired piperidinyl ethers in good to excellent yields. researchwithnj.comresearchwithrutgers.com The final deprotection of the nitrogen atom yields the target compounds in near-quantitative amounts. researchwithnj.comresearchwithrutgers.com
Recent advancements have also seen the use of stereoselective reductive aminases for the synthesis of chiral piperidinamine derivatives. nih.gov Through gene mining, novel enantiocomplementary reductive aminases have been identified that can produce both (S)- and (R)-3-piperidinamine with high yields and excellent enantiomeric excess (ee). nih.gov These chiral amines serve as valuable building blocks for the synthesis of a diverse range of piperidinyl compounds.
Table 1: Examples of Biocatalytic Synthesis of Chiral Piperidine Derivatives
| Enzyme/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Reductive Aminase IRED9 | N-Boc-3-pyridinone | (S)-3-Piperidinamine | 98 | >99 |
| Reductive Aminase IRED11 | N-Boc-3-pyridinone | (R)-3-Piperidinamine | 98 | >99 |
| Carbonyl Reductase | Diaryl Ketones | Chiral Diaryl Alcohols | High | High |
This table provides illustrative examples and does not represent an exhaustive list.
Reductive Etherification Strategies for Functionalized Piperidinyl Systems
Reductive etherification is a versatile and widely used method for the formation of ether linkages. This reaction typically involves the coupling of an alcohol with a carbonyl compound in the presence of a reducing agent and often a catalyst. researchgate.netnih.gov
A synthetically useful protocol for preparing highly functionalized piperidinyl ethers utilizes a biocatalytic reduction to generate stereochemically defined alcohols, which are then subjected to reductive etherification with 1-(benzyloxycarbonyl)-4-piperidinone. researchwithnj.comresearchwithrutgers.com This reaction is facilitated by triethylsilane as the reducing agent and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchwithnj.comresearchgate.net This method has been successfully applied to the synthesis of various piperidinyl ethers. researchwithrutgers.com
The choice of catalyst and reducing agent is crucial for the success of reductive etherification. organic-chemistry.org Iron(III) and silyl (B83357) chlorides have been shown to be effective catalysts for the reductive etherification of aldehydes and ketones with triethylsilane as the reducing agent. organic-chemistry.org This approach allows for the synthesis of both symmetrical and unsymmetrical ethers under mild conditions. organic-chemistry.org
Mitsunobu Reaction in the Context of Phenol-Piperidinol Etherification
The Mitsunobu reaction is a classic and powerful method for the formation of esters, ethers, and other functional groups from an alcohol. wikipedia.org The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, making it particularly useful for the synthesis of chiral compounds. organic-chemistry.org It involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing piperidinyl ethers, the Mitsunobu reaction can be employed to couple a phenol (B47542) with a piperidinol. wordpress.com However, the acidity of the phenolic proton can influence the reaction's efficiency. nih.gov If the pKa of the phenol is too high, the yield of the desired ether can be significantly reduced due to side reactions. nih.gov To overcome this, modified protocols have been developed, such as using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in place of DEAD, which can improve the outcome for less acidic phenols. wikipedia.orgnih.gov The use of polymer-supported triphenylphosphine can also simplify the purification process. nih.gov
The Mitsunobu reaction has been instrumental in the synthesis of numerous complex natural products and medicinally important molecules. nih.gov
Multi-Component Reactions and Cascade Processes for Piperidine Derivatization
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov These reactions are atom-economical and can rapidly generate molecular complexity from simple starting materials. rsc.org
Several MCRs have been developed for the synthesis of diverse and complex piperidine scaffolds. nih.govresearchgate.net For instance, a four-component reaction involving an intermolecular Diels-Alder reaction has been utilized to produce piperidone scaffolds. researchgate.net Another approach involves a domino multicomponent aza-Prins strategy for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones. researchgate.net
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reactions result from the functionality formed in the previous step. These reactions offer a powerful means to construct complex molecular architectures in a single operation. rsc.org A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to synthesize piperidines. mdpi.com
Synthetic Routes to Allyl Phenyl Ether Precursors and Ortho-Substituted Phenols
The synthesis of the target compound, this compound, requires the preparation of a key precursor: 2-allylphenol. This section details a common method for the synthesis of the parent allyl phenyl ether and its subsequent rearrangement.
Nucleophilic Aromatic Substitution in Allyl Phenyl Ether Formation
Allyl phenyl ether can be readily prepared via a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. wikipedia.org This reaction involves the treatment of sodium phenoxide with an allyl halide, such as allyl bromide. wikipedia.org The phenoxide ion acts as the nucleophile, displacing the halide from the allyl group to form the ether linkage. chegg.comwikipedia.org
The reaction conditions can influence the outcome. For example, conducting the reaction in a homogeneous solution using a solvent like dimethoxyethane typically results in a high yield of allyl phenyl ether. wikipedia.org
Once formed, allyl phenyl ether can be rearranged to 2-allylphenol through a Claisen rearrangement. wikipedia.orgfiveable.me This is a thermally induced nih.govnih.gov-sigmatropic rearrangement that proceeds through a cyclic transition state. fiveable.me The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. fiveable.me
Zirconium-Mediated Coupling Reactions for Allyl and Homoallylamines
Zirconium-mediated reactions offer a powerful and efficient pathway for the synthesis of allylamines and homoallylamines, which are crucial precursors or structural analogues to the piperidinyl moiety of the target compound. nih.gov A notable strategy involves the coupling of amines with enol ethers or allyl ethers, facilitated by a zirconocene (B1252598) complex. nih.gov
This methodology provides an easy and efficient route to allylamines from simple starting materials. nih.gov For instance, the reaction of an amine with an enol ether in the presence of a zirconium reagent leads to the formation of an allylamine. nih.gov This approach has also been extended to the synthesis of amino alcohol derivatives, which can be further cyclized to form substituted piperidines. nih.gov The reaction of amines with allyl phenyl ether can yield either homoallylamines or amino ethers, with the outcome dependent on the structure of the starting amine. nih.gov
Enantioselective synthesis of allylic amines has also been achieved using zirconium-mediated methods, highlighting the versatility of this approach for creating chiral amine building blocks. acs.orgmit.edu The development of zirconaaziridine-mediated palladium-catalyzed cross-electrophile coupling reactions further expands the utility of zirconium in forming C-C bonds, which can be adapted for the synthesis of complex amine derivatives. nih.gov
Table 1: Examples of Zirconium-Mediated Amine Synthesis
| Amine Substrate | Coupling Partner | Zirconium Reagent | Product Type | Reference |
| Primary Amine | Enol Ether | Zirconocene complex | Allylamine | nih.gov |
| Protected Butylamine | 2,3-Dihydrofuran | Zirconocene complex | 2-Substituted Piperidine Derivative | nih.gov |
| Amine | Allyl Phenyl Ether | Zirconocene complex | Homoallylamine or Amino Ether | nih.gov |
Catalytic Phenol Allylation Using Heterogeneous Systems
The introduction of the allyl group onto the phenol ring is a critical step in the synthesis of the "2-allylphenyl" portion of the target molecule. Heterogeneous catalytic systems are increasingly favored for this transformation due to their ease of separation, reusability, and often improved selectivity. These systems can direct the allylation to either the oxygen (O-allylation) or the carbon (C-allylation) of the phenol.
The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity. For instance, some ruthenium-based catalysts immobilized on resins have shown high activity for the C-allylation of phenols with allyl alcohol. universiteitleiden.nl The hydrophilic nature of certain resin supports can favor C-allylation by creating a water-rich microenvironment that thermodynamically hinders O-allylation. universiteitleiden.nl Conversely, catalysts immobilized via coordination bonds on less hydrophilic supports can achieve selective O-allylation. universiteitleiden.nl
Various solid acid catalysts, including zeolites and silica-supported BF3, have also been employed for phenol alkylation. researchgate.net Zeolites like HMCM22 can exhibit shape selectivity, favoring the formation of specific isomers. researchgate.net Microwave irradiation in conjunction with phase transfer catalysis has also been explored for the solvent-free benzylation and allylation of phenols, offering a cleaner and more efficient methodology. researchgate.net
Table 2: Heterogeneous Catalysts for Phenol Allylation
| Catalyst System | Allylating Agent | Predominant Product | Key Features | Reference |
| [RuCp(dppe)]+ on DOWEX Resin | Allyl Alcohol | C-allylated phenol | Hydrophilic resin favors C-allylation | universiteitleiden.nl |
| Ruthenium complex on phosphinated resin | Allyl Alcohol | O-allylated phenol | Less hydrophilic support, recyclable catalyst | universiteitleiden.nl |
| Zeolite HMCM22 | Methanol (alkylation) | p-cresol | Shape-selective, suppresses secondary reactions | researchgate.net |
| K2CO3 / Onium Salt (MW) | Benzyl Halide | O-benzylated phenol | Solvent-free, high O-selectivity | researchgate.net |
Directed Ortho-Metallation and Functionalization of Phenols
To ensure the allyl group is introduced specifically at the ortho position to the hydroxyl group, directed ortho-metalation (DoM) is a powerful and highly regioselective strategy. wikipedia.org This technique utilizes a directing group (DG) on the phenol, which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be quenched with an appropriate electrophile, such as an allyl halide, to install the allyl group precisely.
The hydroxyl group of a phenol itself can act as a directing group, though it often requires conversion to a more robust directing group to prevent unwanted side reactions. acs.org Common directing groups for phenols include carbamates and silyl ethers. cdnsciencepub.com For example, O-aryl N-isopropylcarbamates can be N-silylated in situ, followed by ortho-lithiation and reaction with an electrophile. cdnsciencepub.com This method allows for the introduction of a wide range of functional groups at the ortho position. cdnsciencepub.com
Recent advancements have focused on developing catalytic C-H functionalization methods that can directly install groups at the ortho-position, sometimes avoiding the need for stoichiometric metalating agents. rsc.orgnih.gov These methods often employ transition metal catalysts, such as ruthenium or gold, that can selectively activate the C-H bond ortho to the phenolic hydroxyl group. rsc.org
Convergent and Divergent Synthesis Strategies for 2-Allylphenyl Piperidinyl Ethers
The formation of the ether bond between the 2-allylphenol intermediate and the 3-piperidinol fragment is a pivotal step in the synthesis. Several classic and modern etherification methods can be employed.
The Williamson ether synthesis is a fundamental approach, involving the reaction of the sodium or potassium salt of 2-allylphenol (the phenoxide) with a 3-piperidinyl derivative bearing a good leaving group (e.g., a tosylate or halide). masterorganicchemistry.com For this reaction to be efficient, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.
The Mitsunobu reaction offers a milder alternative, proceeding under neutral conditions. This reaction couples the 2-allylphenol directly with 3-piperidinol using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org This method is particularly useful for sterically hindered substrates.
Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation , have also been refined for aryl ether synthesis. organic-chemistry.orgunion.edu These methods typically couple an aryl halide (or triflate) with an alcohol. In a convergent synthesis, this could involve reacting a 2-allyl-1-halobenzene with 3-piperidinol or, alternatively, 2-allylphenol with a 3-halopiperidine derivative.
Late-stage functionalization allows for the diversification of the core this compound scaffold, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. This strategy involves modifying the assembled molecule rather than building each analogue from scratch.
The piperidine ring is a common target for late-stage modification. C-H functionalization reactions, often directed by the nitrogen protecting group, can introduce substituents at various positions (C2, C3, C4) of the piperidine ring. researchgate.netresearchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce arylacetate groups at the C2 or C4 positions, with the regioselectivity controlled by the choice of catalyst and N-protecting group. nih.gov
The allyl group is another versatile handle for derivatization. It can undergo a wide range of transformations, including:
Oxidation: Epoxidation, dihydroxylation, or oxidative cleavage.
Reduction: Hydrogenation to a propyl group.
Metathesis: Cross-metathesis with other olefins to introduce more complex side chains.
Coupling Reactions: Allyl-allyl cross-coupling can be used to form more complex diene structures. rsc.org
The aromatic ring can also be functionalized further, for instance, through electrophilic aromatic substitution, provided the existing substituents allow for predictable regioselectivity.
Antimicrobial Spectrum and Potency
While specific studies on the antimicrobial properties of this compound are not available, research on related allylphenyl ethers and piperidine derivatives indicates a potential for such activity.
Piperidine derivatives have been shown to possess a broad range of biological activities, including antibacterial properties. biointerfaceresearch.com For example, a series of substituted piperidin-4-one oxime ethers demonstrated notable in vitro antibacterial activity. nih.gov Specifically, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime showed good activity against Bacillus subtilis. nih.gov
Furthermore, compounds containing an allylphenyl ether moiety, such as thymyl ethers, have been synthesized and tested for their antibacterial potency against various bacterial species, including Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.com The activity of these compounds is influenced by the specific substitutions on the aromatic ring. mdpi.com Studies on other phenolic compounds have also demonstrated that allyl derivatives can be active against bacteria like S. aureus and P. aeruginosa. nih.gov
Table 2: Representative Antibacterial Activity of Structurally Related Compounds
| Compound Class | Bacterial Strain | Activity/Observation |
| Piperidin-4-one oxime ethers | Bacillus subtilis | Good activity observed for specific derivatives. nih.gov |
| Thymyl ethers | Proteus vulgaris, Staphylococcus aureus | Varying levels of activity depending on the derivative. mdpi.com |
| Allylphenols | Staphylococcus aureus, Pseudomonas aeruginosa | Active against several bacterial strains. nih.gov |
This table provides examples of antibacterial activity from classes of compounds structurally related to this compound.
The piperidine nucleus is a key feature in several modern fungicides. nih.gov A number of novel piperidinyl thiazole (B1198619) analogues have been shown to be highly effective against oomycete fungal pathogens such as Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov Additionally, certain substituted piperidin-4-one oxime ethers have demonstrated potent antifungal activity against Aspergillus flavus and Candida species. nih.gov For instance, 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) O-(2-bromophenylmethyl)oxime was found to be more active than the reference drug amphotericin B against a Candida strain. nih.gov Some piperidine derivatives, however, have shown no activity against certain fungal species like Fusarium verticillioides. researchgate.net
The allylphenyl component also suggests potential for antifungal action, as essential oils containing allylphenols, like eugenol, are known for their antifungal properties. nih.gov
Antiviral Efficacy Investigations
The antiviral potential of this compound has not been directly investigated. However, the piperidine scaffold is present in various compounds that have been explored for antiviral activity. A recent study synthesized new N-substituted piperidine derivatives and found them to be effective against the influenza A/H1N1 virus in vitro. nih.govnih.gov Another area of research has focused on piperidine-substituted purines as potential antiviral agents against HIV and influenza A/H1N1. researchgate.net These findings suggest that the piperidine ring system can be a valuable component in the design of new antiviral drugs. The contribution of the 2-allylphenyl ether moiety to any potential antiviral activity is unknown and would require empirical investigation.
Inhibition of Coronavirus Entry (SARS-CoV-2, MERS-CoV)
No information is available in the scientific literature regarding the ability of this compound to inhibit the entry of SARS-CoV-2 or MERS-CoV.
Modulation of Host Proteases (e.g., TMPRSS2)
There is no published data on the modulatory effects of this compound on host proteases such as TMPRSS2.
Other Noteworthy Biological Activities (e.g., anti-inflammatory, antispasmodic from related structures)
There is no available information on other biological activities, such as anti-inflammatory or antispasmodic properties, for this compound itself. While research exists on compounds with broadly related structural motifs (e.g., piperidine or ether linkages), these findings are not directly applicable to the specific compound .
Preclinical Pharmacological Assessments and Translational Potential of 2 Allylphenyl 3 Piperidinyl Ether
In Vivo Pharmacological Efficacy Studies
No in vivo pharmacological efficacy studies for 2-Allylphenyl 3-piperidinyl ether have been identified in the public domain. The potential therapeutic activities of this compound have not been reported.
Neuropharmacological Models (e.g., sleep regulation, nociception)
There is no available data on the effects of this compound in neuropharmacological models. However, structurally related compounds containing a piperidinyl ether moiety have been investigated for their potential effects on the central nervous system. For instance, a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles were synthesized and evaluated as potential antipsychotic agents. nih.gov These compounds demonstrated potent activity in animal models of psychosis, such as apomorphine-induced climbing in mice. nih.gov Specifically, the compound iloperidone, which features a piperidinyl moiety linked to an aryloxy group, showed preferential activity in a model suggestive of efficacy against the negative symptoms of schizophrenia. nih.gov Additionally, other research has focused on 2-(piperidin-3-yl)-1H-benzimidazoles as potential H₁-antihistamines for treating insomnia, indicating that the piperidine (B6355638) scaffold can be a key element for CNS-acting drugs. nih.gov
Anti-infective Models
No studies on the anti-infective properties of this compound have been found.
Systemic Exposure and Metabolic Fate (general pharmacokinetic considerations)
Specific pharmacokinetic data for this compound, such as its systemic exposure and metabolic fate, are not available. General considerations for a compound with its structure would involve assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the allyl group might suggest a potential for metabolic reactions such as oxidation or conjugation.
Oral Bioavailability Assessment
There is no published information regarding the oral bioavailability of this compound.
Tissue Distribution Profiles
Information on the tissue distribution of this compound is not available. For CNS-targeted compounds, studies would typically investigate brain penetration. For example, in the development of CNS-penetrating H₁-antihistamines, researchers aimed to optimize compounds to cross the blood-brain barrier. nih.gov
Safety Pharmacology and Toxicology Screening
No specific safety pharmacology or toxicology data for this compound has been reported. Safety pharmacology studies are a critical component of drug development, designed to identify potential undesirable effects on vital physiological functions. fishersci.comgelest.com These studies typically include a core battery of tests assessing the cardiovascular, respiratory, and central nervous systems. fishersci.com
Toxicology screening provides insights into the potential for a compound to cause adverse effects. nih.gov For related compounds, such as allyl phenyl ether, safety data sheets indicate potential for irritation to the skin, eyes, and respiratory tract. gelest.com Another related compound, allyl glycidyl (B131873) ether, has undergone more extensive toxicology and carcinogenesis studies, which revealed adverse effects on the respiratory system in animal models. nih.gov It is important to note that these findings are for different molecules and cannot be directly extrapolated to this compound.
Off-Target Receptor Activity
There is currently no available scientific literature or data detailing the binding profile or functional activity of this compound at unintended biological targets. Pharmacological assessments are crucial for determining the selectivity of a compound and predicting potential side effects. This process typically involves screening the compound against a panel of common receptors, ion channels, and enzymes. Without such studies, the off-target profile of this compound remains unknown.
Table 1: Off-Target Receptor Activity of this compound
| Receptor/Target | Binding Affinity (Ki/IC50) | Functional Activity (e.g., Agonist, Antagonist) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Cytotoxicity in Relevant Cell Lines
Similarly, there is a lack of published research on the cytotoxic effects of this compound. Cytotoxicity assays are fundamental in preclinical development to evaluate the potential for a compound to cause cell damage or death. These tests are typically performed on a variety of human cell lines, including those derived from organs susceptible to drug-induced toxicity (e.g., liver, kidney) and cancer cell lines to assess potential anti-cancer therapeutic windows. The cytotoxic profile of this compound has not been characterized in the available scientific literature.
Table 2: Cytotoxicity of this compound in Relevant Cell Lines
| Cell Line | Cell Type | Cytotoxicity (IC50/CC50) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Future Research Trajectories and Therapeutic Development for 2 Allylphenyl 3 Piperidinyl Ether
Identification of Novel Therapeutic Applications
The unique structural combination of a 2-allylphenol (B1664045) moiety and a piperidinyl ether group in 2-Allylphenyl 3-piperidinyl ether suggests several promising, yet underexplored, therapeutic applications. The 2-allylphenol component is a known pharmacophore with documented biological activities, including antifungal properties. mdpi.commdpi.com Derivatives of 2-allylphenol have demonstrated significant growth inhibition against various fungal pathogens. mdpi.commdpi.com This raises the possibility of developing this compound as a novel antifungal agent, potentially for agricultural or clinical use.
Furthermore, the piperidine (B6355638) ring is a ubiquitous feature in a vast array of approved pharmaceuticals, indicating its value in drug design. enamine.netnih.govencyclopedia.pub Piperidine derivatives have been successfully developed for a wide range of conditions affecting the central nervous system (CNS), such as psychosis and pain, as well as for oncology. nih.govencyclopedia.pubnih.gov The presence of the piperidinyl ether in this compound therefore opens up avenues for its investigation in these complex disease areas.
A systematic screening of this compound against a panel of biological targets could uncover novel activities. High-throughput screening campaigns against various receptors, enzymes, and ion channels would be a critical first step. Given the structural similarities to known psychoactive compounds, initial investigations could focus on targets within the CNS, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov
| Potential Therapeutic Area | Rationale based on Structural Moieties | Key Biological Targets for Investigation |
| Antifungal | The 2-allylphenol group is a known antifungal pharmacophore. mdpi.commdpi.com | Fungal cell wall and membrane integrity enzymes. |
| Oncology | Piperidine derivatives are prevalent in anticancer drugs. nih.govencyclopedia.pub | Kinases, cell cycle regulators, apoptosis pathways. |
| Central Nervous System Disorders | The piperidine moiety is a common feature in CNS-active drugs. nih.gov | Dopamine receptors, serotonin receptors, opioid receptors. |
| Inflammatory Conditions | Some piperidine derivatives exhibit anti-inflammatory properties. researchgate.net | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. |
Advanced Medicinal Chemistry Strategies for Lead Optimization
Once a primary therapeutic activity is identified for this compound, advanced medicinal chemistry strategies will be crucial for lead optimization. The goal of this phase is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. The modular nature of the molecule, with its distinct aryl, allyl, ether, and piperidine components, provides multiple avenues for systematic modification.
Structure-activity relationship (SAR) studies would form the foundation of the optimization process. By synthesizing and testing a library of analogs, researchers can determine which structural features are essential for the desired biological activity. For instance, the position and nature of substituents on the phenyl ring could be altered to improve target binding. Similarly, modifications to the allyl group, such as saturation or functionalization, could impact both potency and metabolic stability.
The piperidine ring itself offers a rich scaffold for chemical modification. Altering the substitution pattern on the piperidine ring can significantly influence a compound's pharmacological profile, including its affinity for various receptors and its metabolic fate. acs.org The introduction of different substituents at various positions on the piperidine ring can modulate lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
| Structural Moiety | Potential Modifications | Anticipated Impact |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups. | Modulation of electronic properties, target interaction, and metabolic stability. |
| Allyl Group | Saturation to a propyl group, or introduction of hydroxyl or other functional groups. | Alteration of metabolic pathways and potential for new interactions with the target. |
| Ether Linkage | Replacement with thioether or amine linkages. | Changes in bond angles, polarity, and metabolic stability. |
| Piperidine Ring | N-alkylation, substitution on the carbon framework. | Modification of solubility, pKa, and receptor binding selectivity. acs.org |
Mechanistic Elucidation of Efficacy and Selectivity
A deep understanding of how this compound exerts its therapeutic effect is paramount for its successful development. Mechanistic studies are essential to confirm the intended mode of action and to understand the basis for its selectivity. This involves a combination of in vitro and in vivo pharmacological assays.
Initial efforts would focus on confirming the molecular target identified during the screening phase. This can be achieved through a variety of techniques, including radioligand binding assays, enzyme inhibition assays, and cellular functional assays. For example, if the compound shows antipsychotic potential, its affinity and functional activity at various dopamine and serotonin receptor subtypes would be quantified. nih.gov
Understanding the selectivity of the compound is equally important. A desirable drug candidate will have high affinity for its intended target and minimal interaction with other proteins, particularly those known to cause adverse effects. For instance, many piperidine-containing drugs have been associated with cardiotoxicity due to off-target effects on the human ether-a-go-go-related gene (hERG) potassium channel. mdpi.com Therefore, early and continuous assessment of hERG liability is a critical component of the mechanistic elucidation.
Advanced techniques such as structural biology (X-ray crystallography or cryo-electron microscopy) could provide atomic-level insights into how this compound binds to its target protein. This information would be invaluable for rational drug design and the further optimization of selectivity.
Challenges and Opportunities in Preclinical to Clinical Translation
The transition of a promising compound like this compound from preclinical research to clinical trials is fraught with challenges. However, careful planning and a thorough understanding of these potential hurdles can also present opportunities for successful development.
A major challenge in drug development is achieving a suitable pharmacokinetic profile. researchgate.net The compound must be able to reach its target in the body in sufficient concentrations and for an appropriate duration. This involves optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The physicochemical properties of this compound, such as its solubility and permeability, will need to be carefully characterized and potentially modified through formulation strategies. mdpi.com
The potential for toxicity is another significant hurdle. As mentioned, cardiotoxicity is a known risk for compounds containing a piperidine moiety. mdpi.com Comprehensive toxicology studies in animal models will be necessary to identify any potential liabilities before human trials can be considered.
The synthesis of the compound on a large scale for clinical trials can also be a challenge. The synthetic route must be efficient, cost-effective, and produce the compound with high purity and consistency.
Despite these challenges, the unique structure of this compound presents a significant opportunity. Its novelty may allow it to address unmet medical needs or to provide a safer or more effective alternative to existing therapies. The presence of the piperidine ring, while posing some challenges, also offers the advantage of being a well-understood scaffold in medicinal chemistry, which can expedite the optimization process. enamine.netnih.gov
| Development Phase | Key Challenge | Opportunity for Mitigation/Advancement |
| Formulation | Poor aqueous solubility may limit oral bioavailability. mdpi.com | Development of advanced formulations such as lipid-based or nanoparticle delivery systems. |
| Toxicology | Potential for off-target effects, such as hERG channel inhibition. mdpi.com | Early and continuous screening for toxicity; structural modifications to mitigate liabilities. |
| Scale-up Synthesis | Ensuring a cost-effective and scalable synthetic route. | Process optimization and development of novel synthetic methodologies. |
| Clinical Efficacy | Demonstrating a clear therapeutic benefit in human patients. | Targeting indications with high unmet medical need; use of biomarkers to select patient populations. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Allylphenyl 3-piperidinyl ether, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Tebbe methylenation , which converts carbonyl groups into terminal olefins. For example, reacting 2-allylphenyl benzoate derivatives with Tebbe reagent (e.g., 0.69 mmol substrate + 2.0 mL reagent) under controlled temperature conditions (e.g., starting at 0°C and heating to reflux at 66°C) yields vinyl ethers with up to 81% efficiency . Lower temperatures (-40°C) reduce yields (≤9%), highlighting the need for thermal optimization .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Due to structural similarities to 3-(2-chlorophenyl)pyrrolidine HCl , which exhibits acute oral toxicity (H302) and respiratory hazards (H335), researchers must use PPE (gloves, goggles, lab coats) and avoid inhalation. Emergency measures include rinsing eyes for 15+ minutes and using CO₂/dry powder fire extinguishers for combustion-related incidents .
Q. Which analytical techniques are most effective for characterizing structural variations in allylphenyl ether derivatives?
- Methodological Answer : ¹H/¹³C NMR and HRMS are essential. For instance, vinyl methylene protons (δH 4.91–5.02) and carbons (δC 88.2–90.2) show substituent-dependent shielding/deshielding effects, while HRMS (e.g., [M + Na]⁺ at m/z 319.1457) confirms molecular integrity .
Advanced Research Questions
Q. How do aromatic ring substituents modulate the electronic environment of the vinyl ether moiety?
- Methodological Answer : Methoxy groups at 3'',4'',5''-positions on the B-ring induce deshielding of the vinyl methylene carbon (δC +1.3 ppm vs. unsubstituted analogs) due to negative inductive effects. This is validated by comparing ¹³C NMR shifts of 2-allylphenyl 1-(3,4-dimethoxyphenyl)vinyl ether (δC 88.5) and its trimethoxy counterpart (δC 89.5) .
Q. What mechanistic insights explain contradictory yields in Tebbe methylenation under varying temperatures?
- Methodological Answer : Low temperatures (-40°C) favor incomplete β-hydride elimination , leading to allyl methylation byproducts. Heating to reflux accelerates the desired methylenation pathway by stabilizing transition states, as evidenced by yield improvements from 5% (room temperature) to 81% (66°C) .
Q. What biological targets are plausible for piperidinyl ether derivatives based on structural analogs?
- Methodological Answer : Piperidinyl ethers like 2-Fluoroethyl 3-piperidinyl ether HCl exhibit affinity for neurological receptors (e.g., serotonin or dopamine transporters) due to their nitrogen-heterocyclic core. Computational docking studies and competitive binding assays (IC₅₀) are recommended to identify specific targets .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in substituent effects on NMR chemical shifts?
- Methodological Answer : Conflicting shielding trends (e.g., δC 88.2 for 3'',4''-dimethoxy vs. δC 89.5 for 3'',4'',5''-trimethoxy) arise from steric vs. electronic interplay . Use DFT calculations to model electron density distribution and validate experimental data with substituent-specific Hammett constants .
Experimental Design Considerations
Q. What strategies optimize catalytic efficiency in allylphenyl ether cyclization reactions?
- Methodological Answer : Ru-based catalysts (e.g., Cp*Ru(II)) enable regioselective cycloisomerization of 1,11-dien-6-ynes into biindenes. Compare turnover numbers (TON) and selectivity ratios under varying ligand environments (e.g., electron-donating vs. withdrawing groups) to refine catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
